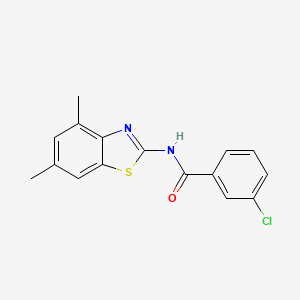![molecular formula C18H19N3O2S B6578500 1-[2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidin-4-ol CAS No. 1173058-14-4](/img/structure/B6578500.png)
1-[2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidin-4-ol” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also contains a thiazole ring and a piperidine ring, both of which are common in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the thiazole ring, and the piperidine ring. The exact synthetic route would depend on the starting materials and the desired final product .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The indole ring, for example, is a fused ring system containing a benzene ring and a pyrrole ring . The thiazole ring is a five-membered ring containing nitrogen and sulfur atoms . The piperidine ring is a six-membered ring containing one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite diverse, given the presence of multiple reactive sites. For example, the indole ring is known to undergo electrophilic aromatic substitution reactions . The thiazole ring can participate in a variety of reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, and its stability could be influenced by the presence of aromatic rings .Applications De Recherche Scientifique
Cancer Treatment
Indole derivatives, such as the compound , have been found to be biologically active and have shown promise in the treatment of cancer cells . They can interfere with the growth and proliferation of cancer cells, making them a potential candidate for cancer therapeutics .
Antimicrobial Applications
Indole derivatives have also demonstrated antimicrobial properties . This means they could potentially be used in the development of new antimicrobial drugs to combat various types of infections .
Treatment of Various Disorders
The compound could potentially be used in the treatment of various disorders in the human body . Indole derivatives have been found to have a wide range of biologically vital properties, which could make them useful in treating a variety of health conditions .
Organic Synthesis
The compound could be used as a raw material in organic synthesis . This could involve the creation of new compounds with potential applications in various fields, including medicine and materials science .
Pharmaceutical Intermediates
The compound could be used as a pharmaceutical intermediate . This means it could be used in the production of other pharmaceutical drugs .
Synthon in Sonogashira Cross-Coupling Reactions
The compound could potentially be used as a synthon in Sonogashira cross-coupling reactions . This type of reaction is commonly used in organic chemistry to create carbon-carbon bonds, which are crucial in the synthesis of many types of organic compounds .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-hydroxypiperidin-1-yl)-[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-20-15-5-3-2-4-12(15)10-16(20)17-19-14(11-24-17)18(23)21-8-6-13(22)7-9-21/h2-5,10-11,13,22H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDIVCJBIIVPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCC(CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B6578424.png)
![N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6578426.png)
![N'-(3-methoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B6578427.png)
![N'-cyclohexyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6578440.png)
![1-(4-fluorophenyl)-3-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B6578455.png)
![1-cyclohexyl-3-(2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea](/img/structure/B6578468.png)
![4-{1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carbonyl}morpholine](/img/structure/B6578471.png)
![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B6578476.png)

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,5-dimethylphenyl)propanamide](/img/structure/B6578483.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B6578489.png)
![1-[(4-fluorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6578494.png)
![2-(1-methyl-1H-indol-2-yl)-N-[3-(thiophen-2-yl)-1,2-oxazol-5-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6578507.png)
![N-[(furan-2-yl)methyl]-2-[1-(2-methoxyethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6578519.png)